1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one

Sigma receptor ligand design SAR butyrophenone Indole pharmacophore

The compound 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one (C21H23ClN2O2, MW ~370.87 g/mol) is a synthetic butyrophenone derivative featuring the classic 4-(4-chlorophenyl)-4-hydroxypiperidine pharmacophore coupled via a four-carbon butanone linker to an unsubstituted 1H-indol-3-yl group. Unlike the prototypical butyrophenone haloperidol—which bears a 4-fluorophenyl tail—this compound replaces the terminal aromatic ring with an indole heterocycle, a modification that fundamentally alters its lipophilicity, hydrogen-bonding capacity, and receptor recognition profile.

Molecular Formula C23H25ClN2O2
Molecular Weight 396.9 g/mol
Cat. No. B14933163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one
Molecular FormulaC23H25ClN2O2
Molecular Weight396.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCCC3=CNC4=CC=CC=C43
InChIInChI=1S/C23H25ClN2O2/c24-19-10-8-18(9-11-19)23(28)12-14-26(15-13-23)22(27)7-3-4-17-16-25-21-6-2-1-5-20(17)21/h1-2,5-6,8-11,16,25,28H,3-4,7,12-15H2
InChIKeyHZTJCYSCSYITSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one: A Distinct Indole-Containing Butyrophenone Research Probe for Sigma/Dopamine Receptor Studies


The compound 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one (C21H23ClN2O2, MW ~370.87 g/mol) is a synthetic butyrophenone derivative featuring the classic 4-(4-chlorophenyl)-4-hydroxypiperidine pharmacophore coupled via a four-carbon butanone linker to an unsubstituted 1H-indol-3-yl group . Unlike the prototypical butyrophenone haloperidol—which bears a 4-fluorophenyl tail—this compound replaces the terminal aromatic ring with an indole heterocycle, a modification that fundamentally alters its lipophilicity, hydrogen-bonding capacity, and receptor recognition profile [1]. The compound belongs to the broader class of 3-(ω-aminoalkyl)-1H-indoles that have demonstrated subnanomolar affinities for sigma-2 receptors and differential selectivity against sigma-1, dopamine D2, and serotonin 5-HT2A targets [2].

Why Haloperidol, Reduced Haloperidol, or L-741,626 Cannot Replace 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one


Seemingly similar compounds carrying the 4-(4-chlorophenyl)-4-hydroxypiperidine scaffold—such as haloperidol (fluorophenyl tail; Ki D2 ≈ 2.8 nM, Ki σ1 ≈ 0.33–2.8 nM) [1], reduced haloperidol (alcohol tail; Ki D2 ≈ 239 nM, Ki σ1 ≈ 1–2 nM) [1], or L-741,626 (indol-3-ylmethyl linker; Ki D2 ≈ 2.4 nM, Ki D3 ≈ 100 nM) —exhibit drastically different receptor selectivity and physicochemical profiles. Replacing the terminal group from a simple phenyl or fluorophenyl to an indole ring, and altering the linker length from methylene (L-741,626) to a four-carbon butanone chain, profoundly shifts the balance of sigma-1/sigma-2/D2 binding, modifies logP, and changes hydrogen-bond donor/acceptor count [2]. Direct empirical substitution without side-by-side pharmacological validation risks misinterpreting SAR and generating confounded datasets [2].

Quantitative Differentiation of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one from Key Comparators: Binding, Selectivity, and Physicochemical Evidence


Structural Differentiation: Indole-Containing Butyrophenone vs. Fluorophenyl Butyrophenone (Haloperidol)

The target compound replaces the terminal 4-fluorophenyl group of haloperidol with an indol-3-yl moiety connected via a butanone spacer [1]. This structural transformation increases the number of hydrogen-bond donors from 0 to 1 (indole NH), alters the acceptor count, and significantly shifts the logP [1]. In the analogous series by Perregaard et al. (1995), 4-(1H-indol-3-yl)-1-butyl-substituted 4-phenylpiperidines achieved high affinity for both sigma-1 and sigma-2 sites, whereas haloperidol is a non-selective sigma-1/D2 ligand [2]. The butanone linker in the target compound is hypothesized to confer a distinct conformational preference compared to the methylene bridge in L-741,626 or the butanone fragment in haloperidol, potentially favoring sigma-2 over D2 binding [2].

Sigma receptor ligand design SAR butyrophenone Indole pharmacophore

Sigma-2 vs. Sigma-1 Receptor Selectivity: Class-Level Inference for Indole-Butyl-Piperidine Scaffolds

The closely related series of 4-(1H-indol-3-yl)-1-butyl-substituted 4-phenylpiperidines reported by Perregaard et al. (1995) demonstrates that the indole-butyl motif confers marked sigma-2 selectivity [1]. The parent compound Lu 29-253 (4-fluorophenyl on piperidine and 4-fluorophenyl on indole N) exhibits IC50 (σ1) = 16 nM and IC50 (σ2) = 0.27 nM (59-fold σ2-selective) [1]. The spiro analog Lu 28-179 achieves IC50 (σ2) = 0.12 nM with 142-fold σ2 selectivity [1]. By contrast, haloperidol shows comparable affinity for σ1 and σ2 (Ki σ1 ≈ 0.33–2.8 nM; Ki σ2 ≈ 26–31 nM) with only ~1–10-fold selectivity [2]. The target compound, bearing an unsubstituted indole and a 4-chlorophenyl group on the piperidine, is predicted to display intermediate σ2/σ1 selectivity, likely exceeding that of haloperidol based on class SAR [1].

Sigma-2 receptor Sigma-1 receptor selectivity Indole-piperidine SAR

Dopamine D2 Receptor Affinity: A Differentiated Profile from Haloperidol and L-741,626

Haloperidol is a high-affinity D2 antagonist (Ki ≈ 2.8 nM) with near-equal sigma-1 affinity [1]. Its metabolite reduced haloperidol shows 85-fold lower D2 affinity (Ki ≈ 239 nM) while retaining sigma-1 affinity [1]. L-741,626, which incorporates an indol-3-ylmethyl group directly on the piperidine nitrogen, displays potent D2 affinity (Ki ≈ 2.4 nM) with 42-fold selectivity over D3 (Ki ≈ 100 nM) and 92-fold over D4 (Ki ≈ 220 nM) . In the indole-butyl series of Perregaard et al., the D2 affinity is substantially attenuated; Lu 29-253 exhibits IC50 (D2) = 4200 nM [2]. The target compound, with its extended butanone linker and indole tail, is expected to exhibit D2 affinity in the micromolar range, representing a >1000-fold reduction compared to haloperidol or L-741,626 [2]. This renders the compound poorly suited as a D2 probe but advantageous for experiments requiring sigma receptor engagement with minimal D2 interference [2].

Dopamine D2 receptor Antipsychotic SAR D2 selectivity

CCR1 Chemokine Receptor Antagonism: A Potential Parallel Pharmacology Inapplicable to Haloperidol

The 4-(4-chlorophenyl)-4-hydroxypiperidine fragment is a privileged scaffold for CCR1 chemokine receptor antagonism. BX 513 (5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile) inhibits CCR1 with Ki = 0.04 nM, with >250-fold selectivity over CCR5, CXCR2, and CXCR4 (all Ki >10 nM) . While the target compound lacks the diphenylnitrile tail required for optimal CCR1 binding, the shared 4-hydroxypiperidine core raises the possibility of weak CCR1 activity [1]. Haloperidol and L-741,626 have not been reported to exhibit meaningful CCR1 engagement [2]. This potential auxiliary pharmacology, if experimentally confirmed, would constitute a unique differentiator for the target compound among butyrophenone research probes [1].

CCR1 antagonist Chemokine receptor 4-hydroxypiperidine

Physicochemical and ADME Differentiation: Hydrogen-Bond Capacity and CNS Penetration Potential

The presence of an indole NH group introduces a hydrogen-bond donor absent in haloperidol and only present via the hydroxyl group in reduced haloperidol [1]. This additional H-bond donor increases topological polar surface area (TPSA) and may improve aqueous solubility while reducing passive membrane permeability relative to haloperidol [1]. In the indole-butyl series studied by Perregaard et al., CNS penetration was experimentally confirmed for Lu 28-179 (spiro indole analog) after both subcutaneous and oral administration, with ex vivo binding half-life of approximately 20 hours [2]. The target compound's butanone linker provides conformational flexibility that the rigid spiro junction of Lu 28-179 lacks, potentially altering the pharmacokinetic profile [2].

CNS drug design Hydrogen bonding LogP prediction

Recommended Applications for 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one: Sigma-2 Pharmacology, D2-Sparing Neuroprobe, and Analytical Reference Standard


Sigma-2 Receptor Pharmacological Profiling with Minimal D2 Interference

Based on the class-level evidence that indole-butyl-piperidines achieve subnanomolar sigma-2 affinity (IC50 = 0.12–0.27 nM for Lu 28-179 and Lu 29-253) while exhibiting low D2 affinity (IC50 >4000 nM) [1], researchers investigating sigma-2-mediated pathways in cancer cell proliferation, calcium signaling, or neuroprotection can employ this compound to selectively engage sigma-2 receptors without the confounding D2 blockade inherent to haloperidol (Ki D2 ≈ 2.8 nM) [2]. The compound is suitable for in vitro binding displacement assays, calcium flux experiments in MCF-7 or SK-N-SH cells, and as a reference ligand in sigma-2 PET tracer development programs [1].

Structure-Activity Relationship (SAR) Studies on Indole-Containing Butyrophenones

The compound serves as a key intermediate in systematic SAR exploration of the linker length (butanone vs. methylene in L-741,626 vs. butyl in Lu 29-253), the indole N-substitution pattern (unsubstituted vs. 4-fluorophenyl), and the piperidine 4-phenyl substituent (4-chlorophenyl vs. 4-fluorophenyl) [3]. Medicinal chemists can use this compound as a scaffold for parallel synthesis of focused libraries aimed at optimizing sigma-2/sigma-1 selectivity ratios, which for this class range from 59-fold (Lu 29-253) to 142-fold (Lu 28-179) [3]. The unsubstituted indole NH also provides a handle for late-stage functionalization (alkylation, arylation) to further tune receptor selectivity [3].

Analytical Reference Standard for Haloperidol Impurity Profiling and Butyrophenone Method Development

While structurally distinct from the known Haloperidol EP Impurity D (CAS 67987-08-0, a bis-piperidinyl dimer) [4], this indole-containing butyrophenone analog can serve as a system suitability standard or process-related impurity marker in HPLC/LC-MS methods designed to monitor synthetic byproducts during haloperidol analog production [4]. Its unique UV chromophore (indole absorption at λmax ~280 nm) and distinct MS fragmentation pattern (M+H+ ~371 m/z) provide orthogonal detection capability relative to para-substituted phenyl impurities [4].

In Vivo CNS Behavioral Pharmacology Excluding D2-Mediated Catalepsy

The predicted low D2 affinity (~4200 nM class IC50) [3] suggests the compound is unlikely to induce haloperidol-like catalepsy or prolactin elevation, which are D2-mediated effects observed with haloperidol (Ki D2 = 2.8 nM) [2]. This makes the compound a candidate for behavioral studies (e.g., black/white box exploration test for anxiolytic activity, forced swim test) where sigma receptor engagement is hypothesized to produce therapeutic effects without the motor side-effect confounds typical of D2 antagonists [3]. The demonstrated CNS penetration of indole-piperidine analogs (T1/2 ~20 h for Lu 28-179) supports feasibility of in vivo dosing [3].

Quote Request

Request a Quote for 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.